N-(2-Bromoethyl)quinuclidinium, Bromide N-(2-Bromoethyl)quinuclidinium, Bromide
Brand Name: Vulcanchem
CAS No.: 104304-10-1
VCID: VC0015080
InChI: InChI=1S/C9H17BrN.BrH/c10-4-8-11-5-1-9(2-6-11)3-7-11;/h9H,1-8H2;1H/q+1;/p-1
SMILES: C1C[N+]2(CCC1CC2)CCBr.[Br-]
Molecular Formula: C9H17Br2N
Molecular Weight: 299.05 g/mol

N-(2-Bromoethyl)quinuclidinium, Bromide

CAS No.: 104304-10-1

VCID: VC0015080

Molecular Formula: C9H17Br2N

Molecular Weight: 299.05 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Bromoethyl)quinuclidinium, Bromide - 104304-10-1

Description

N-(2-Bromoethyl)quinuclidinium, Bromide, with the CAS No.104304-10-1, is a chemical compound for which suppliers and manufacturers can be found . It can be used as a fine chemical intermediate in the synthesis of pesticides, medicines, surfactants, polymer monomers, and antifungal agents . Finetech Industry Limited, a CRO company based in London, provides drug discovery and development services for this compound .

Quinuclidine derivatives, including N-(2-Bromoethyl)quinuclidinium, Bromide, have muscarinic receptor antagonistic activities and are related to pharmaceutical compositions . These compositions can contain quinuclidine derivatives or their salts and pharmaceutically acceptable carriers, particularly muscarinic M3 receptor antagonists . Such antagonists have potential uses in preventing and/or treating urinary diseases like neurogenic pollakiuria, neurogenic bladder, and cystitis, as well as respiratory diseases like chronic obstructive pulmonary disease, chronic bronchitis, asthma, and rhinitis .

A similar compound, (2-Bromoethyl)trimethylammonium bromide, has diverse hazard classifications . It is classified as toxic if swallowed or inhaled and in contact with skin, additionally, it can cause severe skin burns and eye damage, and may cause respiratory irritation .

CAS No. 104304-10-1
Product Name N-(2-Bromoethyl)quinuclidinium, Bromide
Molecular Formula C9H17Br2N
Molecular Weight 299.05 g/mol
IUPAC Name 1-(2-bromoethyl)-1-azoniabicyclo[2.2.2]octane;bromide
Standard InChI InChI=1S/C9H17BrN.BrH/c10-4-8-11-5-1-9(2-6-11)3-7-11;/h9H,1-8H2;1H/q+1;/p-1
Standard InChIKey RNBVASFUNCIZQJ-UHFFFAOYSA-M
SMILES C1C[N+]2(CCC1CC2)CCBr.[Br-]
Canonical SMILES C1C[N+]2(CCC1CC2)CCBr.[Br-]
Synonyms 1-(2-Bromoethyl)-1-azoniabicyclo[2.2.2]octane Bromide;
PubChem Compound 13552205
Last Modified Sep 17 2023

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